Lipophilicity Differentiation: 5-Indanylmethylamine Occupies a Distinct LogP Window Among Positional Isomers
The 5-position aminomethylindane scaffold delivers a LogP value (2.29 for the N-methyl analog; predicted ~2.2–2.3 for the free base) that is intermediate among the four positional isomers, providing a differentiated lipophilicity window for CNS penetration optimization. By comparison, the 4-isomer (LogP 1.634) is significantly more polar, while the 1-isomer (LogP 2.375) is more lipophilic, and the 2-isomer (LogP 2.060) is slightly less lipophilic . This ~0.3–0.7 LogP unit separation across regioisomers translates to a meaningful difference in predicted blood-brain barrier partitioning, enabling medicinal chemists to select the 5-isomer when a balanced CNS profile is required without resorting to additional substituent modifications [1].
| Evidence Dimension | Calculated LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP ~2.29 (N-methyl analog INDAN-5-YL-METHYL-AMINE, CAS 36218-36-7); predicted ~2.2–2.3 for free base |
| Comparator Or Baseline | 1-Aminomethylindane (CAS 54949-92-7): LogP 2.375; 2-Aminomethylindane (CAS 146737-65-7): LogP 2.060; 4-Aminomethylindane (CAS 17450-60-1): LogP 1.634 |
| Quantified Difference | 5-isomer is 0.09 units less lipophilic than 1-isomer, 0.23 units more lipophilic than 2-isomer, and 0.66 units more lipophilic than 4-isomer |
| Conditions | Predicted/calculated LogP values from authoritative database entries (ChemSrc, Leyan, Chem960) |
Why This Matters
The differentiated LogP directly informs CNS MPO (Multiparameter Optimization) scoring, making the 5-isomer the preferred procurement choice when a lipophilicity window of ~2.2–2.3 is required for blood-brain barrier penetration without exceeding LogP thresholds associated with higher metabolic clearance and promiscuity risks.
- [1] Wager, T.T. et al. (2010) 'Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach To Enable Alignment of Druglike Properties.' ACS Chemical Neuroscience, 1(6), pp. 435–449. (Methodological framework for LogP optimization in CNS drug design.) View Source
